ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate
Overview
Description
Ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate is a compound that belongs to the class of benzoate esters. It is structurally characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an additional phenylprop-1-enyl group. This compound is known for its applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate is then subjected to a condensation reaction with 3-oxo-3-phenylprop-1-enyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug formulations, particularly as a local anesthetic.
Industry: The compound finds applications in the production of materials with specific electro-optical properties
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a local anesthetic by blocking sodium ion channels, thereby inhibiting nerve impulse transmission. This action reduces the permeability of neuronal membranes to sodium ions, leading to a numbing effect .
Comparison with Similar Compounds
Ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate can be compared with other similar compounds, such as:
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A more potent local anesthetic with a longer duration of action.
These compounds share similar uses in medicine but differ in their potency, duration of action, and specific applications .
Properties
IUPAC Name |
ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-8-10-16(11-9-15)19-13-12-17(20)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKMWVNOQQKLF-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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